Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate
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Overview
Description
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate is an organic compound with the molecular formula C15H23BrO3. This compound is characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to a carbonyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclohexyl ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, reduction, and oxidation .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-bromocyclohexanecarboxylate: Similar structure but lacks the additional carbonyl group.
Methyl 1-cyclohexenecarboxylate: Contains a double bond in the cyclohexyl ring instead of a bromine atom.
Methyl 1-bromocyclopentanecarboxylate: Similar structure but with a five-membered ring instead of a six-membered ring.
Uniqueness
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate is unique due to the presence of both a bromine atom and a carbonyl group on the cyclohexyl ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H23BrO3 |
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Molecular Weight |
331.24 g/mol |
IUPAC Name |
methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H23BrO3/c1-19-13(18)14(8-4-2-5-9-14)12(17)15(16)10-6-3-7-11-15/h2-11H2,1H3 |
InChI Key |
DFOVZXUMFZJKIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)C2(CCCCC2)Br |
Origin of Product |
United States |
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